Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855054
InChI: InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15855054

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate -

Specification

Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
IUPAC Name ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18)
Standard InChI Key AEEBCJDKCZKGHF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N

Introduction

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with the CAS number 1279218-89-1. It belongs to the quinoline class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is characterized by its molecular structure, which includes a quinoline ring system with a cyano group at the 8-position, a thioxo group at the 4-position, and an ethyl ester group attached to the carboxylate at the 3-position.

Molecular Formula and Weight

  • Molecular Formula: C13_{13}H10_{10}N2_{2}O2_{2}S

  • Molecular Weight: Approximately 262 g/mol

Spectroscopic Data

  • NMR Spectroscopy: The compound can be characterized using 1{}^{1}H NMR and 13{}^{13}C NMR to identify its structural features.

  • Mass Spectrometry: Useful for confirming the molecular weight and structure through fragmentation patterns.

Synthesis Methods

The synthesis of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. A common approach includes:

  • Starting Material Preparation: Begin with a suitable quinoline derivative, such as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Thioxation: Introduce a thioxo group at the 4-position using reagents like Lawesson's reagent.

  • Cyanation: Introduce a cyano group at the 8-position through a suitable cyanation reaction.

Biological Activities

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific data on Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is limited, related compounds have shown promising results in these areas.

Research Findings

CompoundBiological ActivityReference
Quinoline DerivativesAntimicrobial, Antimalarial
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateAnticancer Potential
ThioxoquinolinesAntimicrobial Activity

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